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Cat. No.: B13729803 Get Quote

For researchers, scientists, and drug development professionals, the stability of oligonucleotide

therapeutics in biological systems is a critical determinant of efficacy. Glycol Nucleic Acid

(GNA), an acyclic nucleic acid analog, is emerging as a promising modification to enhance

resistance to nuclease degradation. This guide provides an objective comparison of the

nuclease resistance of GNA-modified oligonucleotides against other common modifications,

supported by experimental data and detailed protocols.

Glycol Nucleic Acid (GNA) is an unnatural nucleic acid analog that features a simplified, acyclic

backbone of repeating glycol units linked by phosphodiester bonds. This structural alteration

confers unique properties to oligonucleotides, most notably a significant increase in resistance

to degradation by nucleases.

Comparative Nuclease Resistance: GNA vs. Other
Modifications
The therapeutic potential of oligonucleotides is often hampered by their rapid degradation by

nucleases present in serum and within cells. Chemical modifications are therefore essential to

improve their stability and pharmacokinetic profile. The following table summarizes the

nuclease resistance of GNA-modified oligonucleotides in comparison to other widely used

chemical modifications. The data is presented as the half-life of the modified oligonucleotides in

the presence of nucleases.
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Oligonucleotide
Modification

Nuclease Source Half-life (t½)

(S)-GNA (2 units at 3'-end) +

Phosphorothioate

Snake Venom

Phosphodiesterase
27.5 hours[1]

LNA/DNA Gapmer Human Serum ~15 hours

2'-O-Methyl (2'-OMe) Gapmer Human Serum 12 hours

Phosphorothioate (PS) Human Serum 10 hours

Unmodified DNA Human Serum 1.5 hours

Unmodified Oligonucleotide

(3'-terminal dT)

Snake Venom

Phosphodiesterase
< 1 hour[1]

The data clearly indicates that the incorporation of GNA, particularly in combination with a

phosphorothioate linkage, confers superior nuclease resistance compared to other common

modifications. A single or dinucleotide GNA incorporation at the 3'-end of an oligonucleotide

has been shown to increase its resistance to 3'-exonuclease-mediated degradation.[1] The

right-handed (S)-isomer of GNA is better accommodated in a duplex with RNA than the left-

handed (R)-isomer, leading to more potent biological activity in the context of siRNAs.

Experimental Protocols
To ensure the reproducibility and accurate interpretation of nuclease resistance data, detailed

experimental protocols are crucial. Below are methodologies for two common assays used to

evaluate oligonucleotide stability.

3'-Exonuclease Digestion Assay using Snake Venom
Phosphodiesterase (SVPD)
This in vitro assay assesses the stability of oligonucleotides against a common 3'-exonuclease.

Materials:

GNA-modified and control oligonucleotides
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Snake Venom Phosphodiesterase (SVPD)

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl₂)

Nuclease-free water

Gel loading buffer (e.g., formamide-based)

Polyacrylamide gel electrophoresis (PAGE) system

Gel imaging system

Procedure:

Prepare solutions of the test oligonucleotides at a final concentration of 1 µM in the reaction

buffer.

Add SVPD to the oligonucleotide solutions to a final concentration of, for example, 0.01

units/µL.

Incubate the reactions at 37°C.

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction and

quench the enzymatic activity by adding an equal volume of gel loading buffer and heating at

95°C for 5 minutes.

Analyze the samples by denaturing PAGE (e.g., 20% polyacrylamide, 7M urea).

Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands

using a gel imaging system.

Quantify the intensity of the full-length oligonucleotide band at each time point to determine

the percentage of intact oligonucleotide remaining.

Calculate the half-life (t½) by plotting the percentage of intact oligonucleotide against time

and fitting the data to a one-phase decay model.

Serum Stability Assay
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This assay evaluates the stability of oligonucleotides in a more physiologically relevant

environment containing a complex mixture of nucleases.

Materials:

GNA-modified and control oligonucleotides

Human or Fetal Bovine Serum (FBS)

Phosphate-Buffered Saline (PBS)

Nuclease-free water

Gel loading buffer

Polyacrylamide gel electrophoresis (PAGE) system

Gel imaging system

Procedure:

Prepare solutions of the test oligonucleotides at a final concentration of 1 µM.

Incubate the oligonucleotides in a solution containing 50-90% serum in PBS at 37°C.

At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the incubation mixture.

Stop the nuclease activity by adding a dissociation buffer (e.g., containing EDTA and a

detergent) and/or by heat inactivation.

Analyze the samples by denaturing PAGE as described in the SVPD assay.

Visualize and quantify the amount of full-length oligonucleotide remaining at each time point

to determine the degradation kinetics and calculate the half-life.

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the nuclease resistance of

modified oligonucleotides.
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Nuclease resistance assay workflow.

Signaling Pathways and Logical Relationships
The enhanced nuclease resistance of GNA-modified oligonucleotides is a direct consequence

of its altered backbone structure. This modification presents a steric hindrance to the active site

of nucleases, thereby inhibiting enzymatic cleavage.

GNA Modification

Mechanism of Resistance

Outcome

Glycol Nucleic Acid
(Acyclic Backbone)

Steric Hindrance to
Nuclease Active Site

Reduced Nuclease
Binding Affinity

Inhibition of
Phosphodiester Bond

Cleavage

Increased Oligonucleotide
Stability & Half-life
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Mechanism of GNA-mediated nuclease resistance.

In conclusion, GNA modification represents a significant advancement in the quest for

developing stable and effective oligonucleotide therapeutics. The substantial increase in

nuclease resistance, particularly when combined with other modifications like

phosphorothioates, positions GNA as a valuable tool for the next generation of genetic drugs.

Further research will continue to elucidate the full potential of this novel nucleic acid analog in

various therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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